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Compound of Interest

Compound Name: tert-Butyl 2-(3-iodophenyl)acetate

Cat. No.: B1413666 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural

Data of tert-Butyl 2-(Aryl)acetates

This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl

phenylacetate derivatives. While experimental crystallographic data for the target molecule,

tert-Butyl 2-(3-iodophenyl)acetate, and its corresponding bromo- and chloro-analogues are

not publicly available in crystallographic databases at the time of this publication, a detailed

examination of a structurally related compound, tert-butyl 2-(4-nitrophenoxy)acetate, offers

valuable insights into the conformational properties and crystal packing of this class of

molecules.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for tert-butyl 2-(4-

nitrophenoxy)acetate, providing a benchmark for future studies on related halogenated

derivatives.
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Parameter tert-Butyl 2-(4-nitrophenoxy)acetate[1]

Chemical Formula C₁₂H₁₅NO₅

Molecular Weight 253.25 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 19.2761 (7) Å

b 12.1131 (4) Å

c 11.7267 (5) Å

α 90°

β 111.682 (4)°

γ 90°

Volume 2544.38 (17) Å³

Z 8

Temperature 100 K

Radiation Mo Kα

Key Structural Features

The nitrophenoxy group is nearly planar. The

crystal structure exhibits π–π stacking between

adjacent benzene rings and is stabilized by

weak intermolecular C—H···O hydrogen bonds.

[1]

Experimental Protocols
Synthesis of tert-Butyl Phenylacetate Derivatives
A general and efficient method for the synthesis of tert-butyl phenylacetate derivatives involves

the esterification of the corresponding phenylacetic acid with tert-butanol or via a Ritter-type
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reaction with isobutylene.

Esterification of Phenylacetic Acid:

To a solution of the desired (halophenyl)acetic acid in a suitable solvent such as

dichloromethane or toluene, add an excess of tert-butanol.

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The reaction mixture is typically stirred at room temperature or gently heated to drive the

reaction to completion.

Upon completion, the reaction is quenched with a mild base, and the organic layer is

separated, washed, dried, and concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield the pure

tert-butyl ester.

Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of a crystalline compound is achieved

through single-crystal X-ray diffraction. The general workflow is as follows:

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the

purified compound. This is typically achieved by slow evaporation of the solvent, vapor

diffusion, or cooling of the solution.

Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of

a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. The crystal is

rotated, and the diffraction pattern is collected by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods to obtain an initial model of the atomic positions. This model
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is then refined against the experimental data to yield a final, accurate three-dimensional

structure.

Comparative Workflow
The following diagram illustrates a logical workflow for the synthesis and structural

characterization of tert-butyl phenylacetate derivatives, highlighting the current data gap for the

iodo-substituted compound.
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Workflow for Synthesis and Structural Analysis of tert-Butyl Phenylacetate Derivatives
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Caption: Synthetic and analytical workflow for tert-butyl phenylacetate derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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